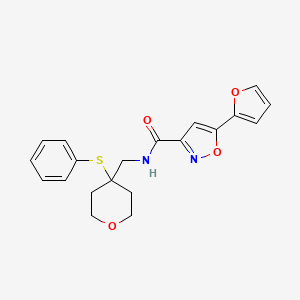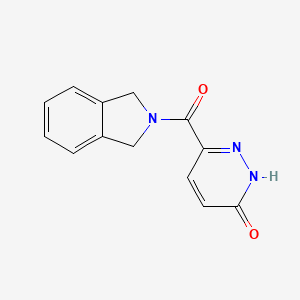![molecular formula C21H21ClN2O B2800016 7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 315240-15-4](/img/structure/B2800016.png)
7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPQ is a quinoline derivative that is structurally similar to other compounds with known therapeutic effects.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of 7-alkyl-8-Hydroxyquinolines, similar in structure to the specified compound, is in the field of corrosion inhibition. An experimental-coupled empirical investigation revealed that such compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol (CPQ), exhibit significant anti-corrosion properties for C35E steel in HCl electrolyte. These compounds are found to improve the anti-corrosion properties significantly by forming a protective film on the metal surface, highlighting their potential as corrosion inhibiting additives. The study utilized experimental and theoretical tools to confirm the efficacy of these compounds, with CPQ showing a remarkable inhibition efficiency, potentially due to its chemisorption on the steel surface El faydy et al., 2020.
Medicinal Chemistry
Another application area is in medicinal chemistry, where 7-chloro-4-(piperazin-1-yl)quinoline structures, closely related to the specified compound, have been explored for their diverse pharmacological profiles. These structures have been found to exhibit various pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. This broad range of activity highlights the potential of such compounds in the development of new therapeutic agents El-Azzouny et al., 2020.
Antimicrobial Activity
Compounds with a similar structural framework have demonstrated notable antimicrobial activities. For instance, novel transition metal complexes of a Mannich base derivative of 7-((diphenylamino)(4-chlorophenyl) methyl) quinolin-8-ol have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in combating microbial infections Tihile & Chaudhari, 2020.
Anti-Tubercular Activities
Mefloquine derivatives, which share structural similarities with the specified compound, have been reported to exhibit significant anti-tubercular activities. The crystal structures and anti-tubercular activities of these derivatives highlight their potential as therapeutic agents against tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) indicating potent activity in vitro assays against M. tuberculosis Wardell et al., 2011.
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICDHONZUTPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799934.png)
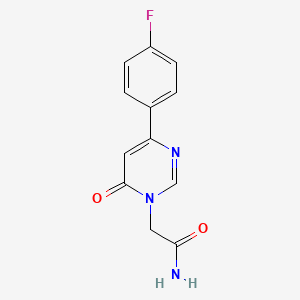

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)
![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)
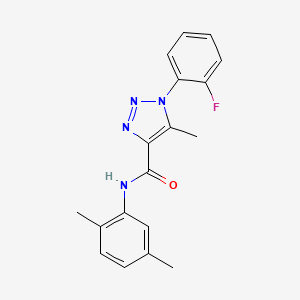
![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)
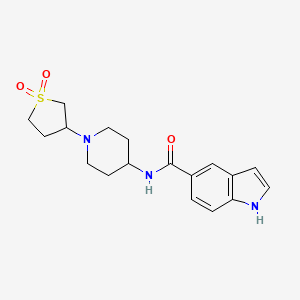
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
